4-Methyl-2-(pyrrolidin-2-ylmethyl)thiazole

Description

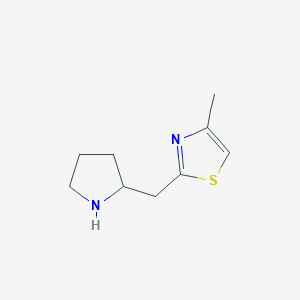

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(pyrrolidin-2-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)5-8-3-2-4-10-8/h6,8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPACTCKTKKCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017251-55-6 | |

| Record name | 4-methyl-2-[(pyrrolidin-2-yl)methyl]-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 4 Methyl 2 Pyrrolidin 2 Ylmethyl Thiazole Analogues

Positional and Substituent Effects on Molecular Interactions

The specific placement and nature of substituents on the heterocyclic rings of 4-Methyl-2-(pyrrolidin-2-ylmethyl)thiazole are pivotal in dictating the molecule's interaction with its biological target.

The thiazole (B1198619) ring is a common scaffold in many biologically active compounds. tandfonline.com The substitution pattern on this ring can significantly alter the electronic properties, steric profile, and metabolic stability of the molecule. The methyl group at the 4-position of the thiazole ring in the parent compound is of particular interest.

Research on various thiazole-containing compounds has demonstrated that small alkyl substituents, such as a methyl group, can be crucial for biological activity. mdpi.com The methyl group is an electron-donating group, which can influence the electron density of the thiazole ring and its ability to participate in interactions like hydrogen bonding or pi-stacking with the target protein.

In SAR studies of related heterocyclic compounds, the presence of a methyl group has been shown to be essential for cytotoxic and antitumor activities. mdpi.com For instance, the replacement of larger groups with a simple methyl group on the thiazole ring has been found to be critical for the antitumor activity of certain compounds. mdpi.com This suggests that the size and electronic nature of the substituent at this position are finely tuned for optimal interaction with the biological target. The methyl group may fit into a specific hydrophobic pocket within the active site of the target protein, thereby enhancing binding affinity.

The table below illustrates the general importance of substitutions on the thiazole ring as observed in various studies.

| Compound Series | Substitution on Thiazole Ring | Observed Impact on Activity |

| Phenylthiazole Analogues | m, p-dimethyl substitution on phenyl ring | Important for cytotoxic activity. mdpi.com |

| Thiazole-bearing Analogues | para-halogen-substituted phenyl | Important for anticonvulsant activity. mdpi.com |

| Quinoline-Thiazole Hybrids | Electron-donating or electron-withdrawing groups | Modulates antimicrobial activity. nih.gov |

| 4-Methylthiazole (B1212942) Derivatives | 4-methyl group | Often associated with significant biological activities. researchgate.net |

While direct comparative studies on this compound with its des-methyl analogue are not extensively documented in the available literature, the recurring observation of the importance of the 4-methyl group in other thiazole-containing bioactive molecules underscores its likely significance in the SAR of this specific compound class.

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, plays a significant role in the SAR of this compound analogues due to its three-dimensional structure and potential for substitution. nih.gov The conformation of the pyrrolidine ring is not planar and can adopt two predominant puckered forms, known as Cγ-exo and Cγ-endo envelope conformers. nih.gov The ratio of these conformers can be controlled by the nature and stereochemistry of substituents on the ring. nih.gov

Substituents on the pyrrolidine ring can have a profound impact on activity. For example, a cis-4-CF3 substituent has been shown to favor a pseudo-axial conformation of other groups on the ring, which can be a key determinant for agonistic activity at certain receptors. nih.gov In contrast, sterically demanding groups like a tert-butyl group at the 4-position can strongly favor a pseudoequatorial orientation, leading to opposite puckering effects compared to electronegative substituents. nih.gov

The nitrogen atom of the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold. nih.gov This nitrogen can be a key interaction point with the biological target, for instance, by forming a salt bridge with an acidic residue. Substituents on this nitrogen can modulate its basicity and introduce additional interaction points.

The following table summarizes the influence of pyrrolidine ring features on the activity of various compounds.

| Modification | Structural Consequence | Impact on Biological Activity |

| Substitution at C-4 | Controls ring puckering (exo/endo conformation). nih.gov | Can enhance target selectivity and potency. nih.gov |

| Substitution at C-2 | Affects the spatial orientation of linked moieties. | Critical for defining the pharmacophore. nih.gov |

| N-substitution | Modulates basicity and introduces new functional groups. | Can significantly alter binding affinity and pharmacokinetic properties. nih.gov |

The conformational flexibility and the potential for stereospecific interactions make the pyrrolidine ring a key component for SAR optimization in this class of compounds.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound while maintaining its primary biological activity. This involves replacing a functional group or a whole ring system with another that has similar steric and electronic properties.

In the context of this compound, the thiazole ring is a prime candidate for bioisosteric replacement. Thiazole is an aromatic five-membered heterocycle, and other heterocycles can mimic its role in binding to a biological target. Some common bioisosteres for the thiazole ring include:

Oxadiazoles (B1248032): 1,2,4-oxadiazole and 1,3,4-oxadiazole are frequently used as bioisosteres for amides and esters, and can also serve as replacements for other heterocyclic rings.

Thiadiazoles: Similar to oxadiazoles, various isomers of thiadiazole can be considered as close bioisosteres of thiazole.

Triazoles: 1,2,3-triazole and 1,2,4-triazole are other five-membered nitrogen-containing heterocycles that can be used to replace the thiazole ring.

Imidazoles: Imidazole, with two nitrogen atoms, can also serve as a bioisostere for thiazole.

The choice of a particular bioisostere can influence several properties of the molecule, including its hydrogen bonding capacity, dipole moment, and metabolic stability. For example, replacing the sulfur atom of the thiazole with an oxygen atom (to give an oxazole) would alter the electronic distribution and hydrogen bonding capabilities of the ring.

The following table presents some potential bioisosteric replacements for the thiazole ring and their potential impact.

| Original Ring | Bioisosteric Replacement | Potential Changes in Properties |

| Thiazole | 1,2,4-Oxadiazole | Altered hydrogen bonding pattern, potential for improved metabolic stability. |

| Thiazole | 1,2,4-Triazole | Increased hydrogen bonding potential, modified polarity. |

| Thiazole | Imidazole | Change in basicity and hydrogen bond donor/acceptor properties. |

The successful application of bioisosteric replacement requires careful consideration of the specific interactions the original ring makes with its target.

Influence of Linker Chains on Biological Activity

The methylene (B1212753) (-CH2-) group that connects the pyrrolidine and thiazole rings acts as a linker. The nature of this linker, including its length, flexibility, and rigidity, can have a significant impact on the biological activity of the molecule. The linker plays a crucial role in determining the relative orientation of the two heterocyclic rings, which is often critical for optimal binding to the target.

SAR studies on various classes of compounds have shown that modifying the linker is a powerful strategy for optimizing activity. Key aspects of linker modification include:

Linker Length: Increasing or decreasing the length of the linker can alter the distance between the two pharmacophoric moieties. For example, extending the methylene linker to an ethyl (-CH2-CH2-) or propyl (-CH2-CH2-CH2-) chain would increase the distance between the pyrrolidine and thiazole rings, which may be necessary to span a larger binding site. Conversely, a shorter linker might be required for a more compact binding pocket.

Linker Flexibility: The single bonds in a simple alkyl linker allow for considerable conformational freedom. Introducing rigidity into the linker, for example by incorporating a double bond or a small ring like cyclopropane, can lock the molecule into a more defined conformation. This can be advantageous if the rigid conformation is the bioactive one, as it reduces the entropic penalty of binding.

Linker Composition: Introducing heteroatoms (e.g., oxygen or nitrogen) into the linker can introduce new hydrogen bonding opportunities and alter the physicochemical properties of the molecule, such as its solubility.

The table below provides a hypothetical SAR exploration of the linker region for this compound analogues.

| Linker Modification | Structural Change | Potential Impact on Activity |

| Lengthening (e.g., ethyl, propyl) | Increases distance between rings. | May improve or decrease activity depending on the size of the binding site. nih.gov |

| Rigidification (e.g., cyclopropyl) | Restricts conformational freedom. | Can increase potency if the locked conformation is bioactive. nih.gov |

| Introduction of Heteroatoms (e.g., -O-CH2-) | Adds hydrogen bond acceptors, alters polarity. | May enhance binding and improve solubility. |

Systematic modification of the linker is a key strategy to fine-tune the spatial arrangement of the key binding elements of the molecule.

Physicochemical Property Modulation and SAR Optimization

The biological activity of a compound is not solely determined by its ability to bind to a target, but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, SAR optimization involves a multiparameter approach where both biological activity and drug-like properties are concurrently improved.

Key physicochemical properties that are modulated during SAR optimization include:

Lipophilicity (logP/logD): This property affects a compound's solubility, permeability across biological membranes, and binding to plasma proteins. An optimal level of lipophilicity is required for good oral absorption and distribution.

Solubility: Adequate aqueous solubility is necessary for a drug to be absorbed from the gastrointestinal tract and to be formulated for administration.

pKa: The ionization state of a compound at physiological pH affects its solubility, permeability, and binding to the target.

The binding of a ligand to its biological target is driven by a combination of non-covalent interactions, with hydrophobic and hydrophilic interactions playing a central role.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the target, such as alkyl groups or aromatic rings. The exclusion of water molecules from these nonpolar surfaces provides a favorable entropic contribution to the binding energy. In the case of this compound, the methyl group on the thiazole ring and the methylene groups of the pyrrolidine ring are likely to participate in hydrophobic interactions within the binding site.

Hydrophilic Interactions: These include hydrogen bonds, electrostatic interactions (salt bridges), and dipole-dipole interactions. The nitrogen atoms in the thiazole and pyrrolidine rings can act as hydrogen bond acceptors, while the N-H group of the pyrrolidine is a hydrogen bond donor. These interactions are highly directional and contribute significantly to the specificity and affinity of binding.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. physchemres.org This method is crucial for estimating the strength and type of interaction, which is fundamental in drug design.

Docking simulations are widely used to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), of thiazole (B1198619) derivatives against various protein targets. A more negative binding energy typically indicates a stronger and more stable interaction. For instance, studies on various thiazole derivatives have shown a range of binding affinities, demonstrating their potential to interact with biological targets.

In one study, a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were docked against the α-amylase enzyme, with the most potent compound exhibiting a binding energy of -7.43 kcal/mol. plos.org Another investigation involving thiazole carboxamide derivatives as potential COX inhibitors found that the calculated binding energies (ΔGbind) were lower for the COX-2 isozyme compared to COX-1, suggesting higher binding affinity and selectivity towards COX-2. nih.gov Similarly, docking of novel thiazole-thiazolidinone hybrids against the protein target with PDB ID 1KZN revealed binding affinities ranging up to -6.8 kcal/mol. impactfactor.org These examples highlight how docking studies can effectively screen and rank compounds based on their predicted binding strength. nih.govimpactfactor.org

Table 1: Examples of Predicted Binding Affinities for Various Thiazole Derivatives

| Compound Class | Target Protein | Highest Reported Binding Affinity (kcal/mol) |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives | α-Amylase | -7.43 plos.org |

| Thiazole Carboxamide Derivatives | Cyclooxygenase-2 (COX-2) | -80.18 nih.gov |

| Thiazole-Thiazolidinone Derivatives | 1KZN | -6.8 impactfactor.org |

| Thiazole Clubbed Pyridine (B92270) Scaffolds | SARS-CoV-2 Main Protease (Mpro) | -8.6 mdpi.comresearchgate.net |

Beyond predicting affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within a protein's active site. These interactions, which include hydrogen bonds, hydrophobic contacts (such as alkyl and π-alkyl), and electrostatic interactions (like π-cation), are critical for stabilizing the ligand-receptor complex. plos.orgnih.gov

For example, the most active thiazolo[3,2-a]pyridine derivative was found to form ten hydrophobic contacts, including π-Alkyl and Alkyl interactions, with residues such as Trp357, Thr163, and His305 in the α-amylase active site. plos.org In a different study, thiazole conjugates targeting the Rho6 protein were shown to engage in arene-cation interactions with residues like Lys106 and Arg96. nih.gov The identification of these key interacting residues is fundamental for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. nih.govnih.gov

Table 2: Key Amino Acid Interactions for Thiazole Derivatives with Protein Targets

| Compound/Derivative Type | Target Protein | Key Interacting Residues | Type of Interaction |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | α-Amylase | Trp357, Thr163, His305, Ala198 | Hydrophobic (Alkyl, π-Alkyl), van der Waals plos.org |

| Thiazole Conjugates | Rho6 | Lys106, Arg96 | Arene-cation, Arene-sigma nih.gov |

| SARS-CoV-2 RBD | ACE2 Receptor | Q493, Y505, N501, K417 | Electrostatic, Hydrophobic nih.gov |

| N-acetyl-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl] | Fungal Target | Not Specified | Hydrogen Bonding, Hydrophobic nih.gov |

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and conformational possibilities of a molecule. mdpi.com

DFT is a powerful method for analyzing a molecule's electronic structure, which governs its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies that the molecule is more polarizable and reactive. nih.govnih.gov

Studies on thiazole derivatives have utilized DFT to calculate this energy gap, providing insights into their electronic behavior. nih.gov For instance, the analysis of a thiazole carboxylate derivative revealed a relatively small HOMO-LUMO gap, suggesting significant intramolecular charge transfer and high reactivity. nih.gov Another tool, the Molecular Electrostatic Potential (MEP) map, visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions susceptible to interaction. mdpi.com

The biological activity of a flexible molecule like 4-Methyl-2-(pyrrolidin-2-ylmethyl)thiazole is highly dependent on its three-dimensional shape or conformation. DFT calculations are used to perform conformational analysis by optimizing the geometry of various possible spatial arrangements (conformers) to identify the most stable, lowest-energy structure. eie.grresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to observe the conformational changes of both the ligand and the protein in a simulated physiological environment. mdpi.comresearchgate.net

In studies of thiazole derivatives, MD simulations have been performed for periods up to 100 nanoseconds to validate docking results. physchemres.orgmdpi.com The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov These simulations confirm whether the binding pose predicted by docking is maintained over time, providing a more robust model of the ligand-target interaction. researchgate.netnih.gov

In Silico ADME-Tox Predictions (for research/design, not clinical reporting)

In the early stages of drug discovery and development, in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties are instrumental. sigmaaldrich.com These computational models allow for the preliminary assessment of a compound's potential pharmacokinetic and toxicological profile, guiding the selection of candidates for further experimental testing. sigmaaldrich.comfrontiersin.org For the compound this compound, while comprehensive experimental ADME-Tox data is not publicly available, predictive models offer initial insights into its drug-like properties. researchgate.netnih.gov

Various computational tools and methodologies are employed to predict these properties. For instance, quantitative structure-activity relationship (QSAR) models are widely used to correlate chemical structures with biological activities and properties. frontiersin.org Software platforms like Discovery Studio, OECD QSAR Toolbox, and Toxtree, as well as web-based services like SwissADME and ProTox II, are commonly utilized for these predictions. frontiersin.orgresearchgate.net These tools can estimate a range of parameters, including lipophilicity, aqueous solubility, intestinal absorption, and potential toxicities. frontiersin.orgbenthamscience.com

For this compound, predicted data from computational models can be summarized. It is important to note that these are theoretical predictions and would require experimental validation.

Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂S | Provides the elemental composition. |

| Molecular Weight | 168.26 g/mol | Influences absorption and distribution. |

| XlogP | 1.3 | A measure of lipophilicity, affecting absorption and permeability. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |

This data is based on computational predictions and requires experimental verification.

The predicted XlogP value of 1.3 suggests a degree of lipophilicity that may be favorable for absorption. benthamscience.com The number of hydrogen bond donors and acceptors falls within the typical range for orally bioavailable drugs as described by Lipinski's Rule of Five, suggesting that the compound possesses some drug-like characteristics. nih.gov However, these are only preliminary indicators, and a full in silico ADME-Tox profile would involve more detailed predictions, such as Caco-2 permeability, plasma protein binding, metabolic stability, and various toxicity endpoints (e.g., cardiotoxicity, genotoxicity). frontiersin.orgbenthamscience.com

Crystal Structure Analysis and Intermolecular Interactions

The determination of a compound's three-dimensional structure at an atomic level through single-crystal X-ray diffraction is a cornerstone of chemical and pharmaceutical research. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and stereochemistry. nih.gov Furthermore, crystal structure analysis reveals the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the solid state and can influence physical properties like melting point and solubility. researchgate.net

As of the latest available data, a specific crystal structure for this compound has not been reported in the publicly accessible literature. The synthesis and characterization of related thiazole derivatives have been described, and in some cases, their crystal structures have been determined. nih.govresearchgate.net For example, the analysis of other thiazole-containing compounds has revealed details about their molecular geometry and the non-covalent interactions that dictate their supramolecular assembly. researchgate.net

In a typical crystal structure analysis of a small organic molecule, the compound is crystallized from a suitable solvent, and a high-quality single crystal is selected for X-ray diffraction analysis. The resulting diffraction pattern is used to solve and refine the crystal structure. The refinement process yields a model of the molecule's structure and its arrangement within the crystal lattice.

For a molecule like this compound, key structural features of interest would include the planarity of the thiazole ring, the conformation of the pyrrolidine (B122466) ring (which is typically non-planar), and the rotational freedom around the single bonds connecting the two ring systems. Intermolecular interactions, potentially involving the nitrogen and sulfur atoms of the thiazole ring and the nitrogen atom of the pyrrolidine ring, would also be of significant interest for understanding its solid-state behavior. Without experimental data, any discussion of the specific solid-state structure of this compound remains speculative.

Analytical and Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and their connectivity. For 4-Methyl-2-(pyrrolidin-2-ylmethyl)thiazole, the spectrum would show distinct signals corresponding to the protons on the thiazole (B1198619) ring, the methyl group, the methylene (B1212753) bridge, and the pyrrolidine (B122466) ring. Based on analyses of similar structures, the expected chemical shifts can be predicted. nih.govipb.pt The thiazole ring proton typically appears in the aromatic region, while the various aliphatic protons of the pyrrolidine and methyl groups resonate at higher fields. nih.govipb.pt

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole-H (C5-H) | ~6.7 - 7.3 | Singlet (s) |

| Pyrrolidine-H (N-H) | Broad signal, variable | Singlet (s, broad) |

| Pyrrolidine-H (C2-H) | ~3.5 - 4.0 | Multiplet (m) |

| Methylene bridge (-CH₂-) | ~3.0 - 3.4 | Multiplet (m) |

| Pyrrolidine-H (-CH₂-) | ~1.5 - 2.2 | Multiplet (m) |

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions. nih.govchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in the structure produces a distinct signal. The spectrum for this compound would display signals for the three carbons of the thiazole ring, the methyl carbon, the methylene bridge carbon, and the four carbons of the pyrrolidine ring. ipb.ptasianpubs.org Due to the symmetry of the pyrrolidine ring itself, some of its carbon signals might overlap or be simplified. ipb.pt

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C2 | ~165 - 170 |

| Thiazole C4 | ~148 - 152 |

| Thiazole C5 | ~105 - 115 |

| Pyrrolidine C2 | ~55 - 65 |

| Methylene bridge (-CH₂-) | ~45 - 55 |

| Pyrrolidine C3, C4, C5 | ~24 - 47 |

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions. nih.govasianpubs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition. nih.gov The molecular formula is C₈H₁₂N₂S, corresponding to a monoisotopic mass of 168.07211 Da. uni.lu Common ionization techniques like electrospray ionization (ESI) would likely produce protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 169.07939 |

| [M+Na]⁺ | 191.06133 |

| [M-H]⁻ | 167.06483 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features, such as C-H, N-H, C=N, and C=C bonds.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Thiazole Ring | C-H stretch (aromatic) | 3000 - 3100 researchgate.net |

| Pyrrolidine/Alkyl | C-H stretch (aliphatic) | 2850 - 2960 |

| Pyrrolidine Ring | N-H stretch (secondary amine) | 3300 - 3500 (broad) |

| Thiazole Ring | C=N and C=C stretch | 1500 - 1650 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a pure sample of the compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula (C₈H₁₂N₂S). A close match between the experimental and theoretical percentages provides strong evidence for the compound's empirical and molecular formula. ijper.orgmdpi.com

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Moles | Mass | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 57.09 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.65 |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.06 |

| Total | | | | 168.258 | 100.00 |

Future Directions and Research Perspectives

Design of Novel Analogues for Enhanced Target Selectivity

Currently, there is no public information detailing the biological targets of 4-Methyl-2-(pyrrolidin-2-ylmethyl)thiazole, nor are there studies on the design of its analogues. Future research would first need to identify and validate a biological target. Subsequent structure-activity relationship (SAR) studies would be crucial. These studies would involve synthesizing a library of analogues by modifying the thiazole (B1198619) ring, the methyl group, or the pyrrolidine (B122466) moiety. The goal of such modifications would be to enhance binding affinity and selectivity for the identified target, a critical step in the development of any potential therapeutic agent.

Exploration of New Biological Targets and Pathways

The biological targets and pathways modulated by this compound remain unknown. Initial research would necessitate high-throughput screening assays against a wide range of receptors, enzymes, and ion channels to identify any biological activity. Should any "hits" be discovered, further studies would be required to elucidate the mechanism of action and the specific signaling pathways involved. This foundational work is essential before any targeted research can commence.

Development of this compound as a Research Probe

The development of this compound as a research probe is contingent on it possessing highly specific and potent activity at a particular biological target. If such a profile were to be established, the compound could be radiolabeled or tagged with a fluorescent marker. This would enable its use in a variety of research applications, such as in vitro and in vivo imaging to study the distribution and density of its target, or in biochemical assays to investigate biological processes.

Advanced Computational Modeling for Predictive Research

Computational modeling studies for this compound are not currently available. Future computational research would likely begin with conformational analysis to determine the low-energy shapes the molecule can adopt. If a biological target is identified, molecular docking simulations could predict the binding mode and affinity of the compound. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed once a series of analogues with corresponding biological activity data is generated.

Integration with Chemoinformatic and Machine Learning Approaches

The application of chemoinformatic and machine learning techniques to the study of this compound is entirely dependent on the generation of substantial datasets. Once data from high-throughput screening, SAR studies, and other biological assays become available, machine learning algorithms could be trained to predict the activity of novel, virtual analogues. This approach could significantly accelerate the discovery of compounds with improved properties by prioritizing the synthesis of the most promising candidates.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Methyl-2-(pyrrolidin-2-ylmethyl)thiazole to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of temperature (e.g., reflux vs. room temperature), solvent polarity (ethanol, acetone, or DMF), and catalyst selection (e.g., LiCl for hydrazine coupling). For example, ethanol with LiCl at reflux yielded 22b–22d derivatives with >85% purity in antibacterial studies . Reaction progress should be monitored via TLC, and purification via column chromatography ensures minimal byproducts .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect C=N stretches (~1600–1650 cm⁻¹) and pyrrolidine N-H bending (~1550 cm⁻¹) to confirm thiazole and pyrrolidine moieties .

- NMR : Analyze -NMR for thiazole protons (δ 6.8–7.5 ppm) and pyrrolidine methylene signals (δ 2.5–3.5 ppm). -NMR should show thiazole C-2 (~165 ppm) and pyrrolidine carbons (~45–60 ppm) .

Q. What solvent systems are recommended for recrystallizing thiazole-pyrrolidine hybrids?

- Methodological Answer : Ethanol-water or acetone-hexane mixtures are ideal due to their gradient polarity, which enhances crystal lattice formation. For example, derivatives like 9a–9e were recrystallized in ethanol to achieve >95% purity, confirmed by melting point consistency (±2°C) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the pyrrolidine group can reduce Suzuki-Miyaura coupling efficiency. Use bulky phosphine ligands (e.g., (2-biphenyl)dicyclohexylphosphine) to stabilize palladium intermediates, as seen in the synthesis of 24 . Electron-withdrawing substituents on aryl partners enhance electrophilicity, improving coupling yields .

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-31G*) for geometry optimization with molecular docking (AutoDock Vina) to simulate interactions. For example, docking poses of similar thiazoles (e.g., 9c) with α-glucosidase showed hydrogen bonding with active-site residues, guiding SAR studies .

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer : Standardize assays (e.g., MIC protocols for antibacterial studies) and validate via comparative studies. For instance, discrepancies in 22b–22d activities were addressed by testing against identical bacterial strains under controlled nutrient conditions . Meta-analysis of IC₅₀ values across studies can identify outliers due to assay variability .

Q. What are the critical steps in designing multi-step synthetic routes for thiazole-pyrrolidine hybrids?

- Methodological Answer :

- Step 1 : Protect pyrrolidine’s secondary amine (e.g., Boc protection) to prevent side reactions during thiazole ring formation .

- Step 2 : Optimize cyclocondensation (e.g., Hantzsch thiazole synthesis) using α-haloketones and thioureas in anhydrous DMF .

- Step 3 : Deprotect under mild acidic conditions (e.g., TFA/DCM) to retain thiazole integrity .

Data Analysis and Experimental Design

Q. How should researchers handle solvent-dependent reaction kinetics in thiazole functionalization?

- Methodological Answer : Conduct kinetic studies in varying solvents (polar aprotic vs. protic) using UV-Vis spectroscopy to track intermediate formation. For example, acetonitrile accelerates nucleophilic substitution in 9a–9e derivatives compared to ethanol, attributed to its low nucleophilicity .

Q. What statistical methods are suitable for analyzing high-throughput screening data of thiazole analogs?

- Methodological Answer : Apply PCA (Principal Component Analysis) to reduce dimensionality in datasets (e.g., IC₅₀, logP, MW). Cluster compounds like 22b–22d based on substituent effects, and use QSAR models to correlate structural features (e.g., trifluoromethyl groups) with bioactivity .

Contradictions and Challenges

Q. Why do some synthetic routes for similar thiazoles report conflicting yields, and how can this be mitigated?

- Methodological Answer :

Yield discrepancies often arise from unoptimized catalyst loading or oxygen-sensitive intermediates. For example, LiCl-catalyzed reactions require strict anhydrous conditions; even trace moisture can reduce yields by 20–30% . Replicate literature protocols with inert atmosphere (N₂/Ar) and monitor reaction progress in real-time via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.